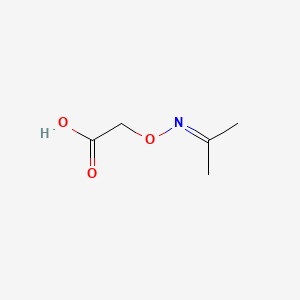
ACETON-CARBOXYMETHYLOXIM
Übersicht
Beschreibung
Acetic acid, [[(1-methylethylidene)amino]oxy]-, also known as 2-(propan-2-ylideneamino)oxyacetic acid, is a chemical compound with the molecular formula C5H9NO3 . It belongs to the family of amino acids.
Molecular Structure Analysis
The molecular weight of this compound is 131.13 g/mol . The InChIKey, which is a unique identifier for chemical substances, is JZHMMFMMAKFDRT-UHFFFAOYSA-N . The canonical SMILES representation is CC(=NOCC(=O)O)C .Physical And Chemical Properties Analysis
This compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 3 . The topological polar surface area is 58.9 Ų . The exact mass and monoisotopic mass are both 131.058243149 g/mol .Wissenschaftliche Forschungsanwendungen
Aceton-Nachweis in der medizinischen Diagnostik
Aceton-Carboxymethyloxime kann bei der Entwicklung von Sensoren für die Erkennung von Aceton-Spiegeln in der menschlichen Atemluft eingesetzt werden, einem wichtigen Biomarker für Diabetes mellitus. Patienten mit Diabetes weisen deutlich höhere Aceton-Spiegel in ihrer Atemluft auf, was eine schnelle und effiziente Erkennung für die Früherkennung und Behandlung unerlässlich macht .
Umweltüberwachung
Die Empfindlichkeit der Verbindung gegenüber Aceton macht sie für die Umweltüberwachung geeignet, insbesondere für die Kontrolle der Luftqualität und den Nachweis flüchtiger organischer Verbindungen (VOCs). Diese Anwendung ist entscheidend, um sichere Aceton-Konzentrationen in Industriegebieten zu gewährleisten und berufliche Expositionen zu vermeiden .
Nachweis von Industrielösungsmitteln
In industriellen Umgebungen kann Aceton-Carboxymethyloxime zur Überwachung des Vorhandenseins von Aceton verwendet werden, einem gängigen Lösungsmittel in Produktionsprozessen. Der Nachweis ist entscheidend für Sicherheitsmaßnahmen und zur Verhinderung potenzieller Gefahren im Zusammenhang mit Lösungsmittellecks oder -verschüttungen .
Gassensorik in der Landesverteidigung
Das Militär kann Sensoren auf Basis von Aceton-Carboxymethyloxime zum Nachweis von Aceton-basierten Verbindungen einsetzen, die in Sprengstoffen oder als chemische Kampfstoffe verwendet werden können. Diese Anwendung ist entscheidend für die nationale Sicherheit und Verteidigungsstrategien .
Anwendungen in der Lebensmittelindustrie
Der Aceton-Nachweis ist auch in der Lebensmittelindustrie relevant, wo die Verbindung zur Überwachung der Frische von Lebensmitteln und zur Erkennung von Verderb verwendet werden kann. Aceton ist ein Nebenprodukt des Abbaus, und sein frühzeitiger Nachweis kann Lebensmittelvergiftungen verhindern .
Forschung an nanostrukturierten Materialien
Aceton-Carboxymethyloxime spielt eine wichtige Rolle bei der Erforschung nanostrukturierter Materialien, wie z. B. graphitischer Kohlenstoffnitrid-Nanosheets, die potenzielle Anwendungen bei der Entwicklung fortschrittlicher Aceton-Sensoren mit schnellen Detektionsfähigkeiten und geringem Stromverbrauch haben .
Atemanalyse für Stoffwechselstudien
Schließlich kann Aceton-Carboxymethyloxime in Stoffwechselstudien eingesetzt werden, um Atemluftproben auf ihren Aceton-Gehalt zu analysieren, und so Einblicke in Stoffwechselstörungen neben Diabetes, wie z. B. metabolischem Syndrom und Ketose, zu liefern .
Wirkmechanismus
Target of Action
The primary target of Acetone Carboxymethoxime is the ethylene in plants . Ethylene plays a crucial role in various aspects of plant growth and development, such as promoting the germination of seeds, the differentiation of tissues, the expansion of stems and the growth of roots, the formation of adventitious roots, and the ripening of fruits .
Mode of Action
Acetone Carboxymethoxime interacts with its targets by acting as an ethylene inhibitor . High levels of ethylene in plants can result in many deleterious effects, especially for the acceleration of the senescence of plants and the rotting of fruits . Therefore, inhibitors of ethylene action and inhibitors of ethylene biosynthesis are strongly needed in order to preserve agricultural products .
Biochemical Pathways
It is known that the compound can block the pathway of ethylene biosynthesis, leading to a low ethylene level in plants .
Pharmacokinetics
It is known that the compound can be synthesized by the reaction of acetoxime with chloroacetic acid or bromoacetic acid .
Result of Action
The results of Acetone Carboxymethoxime’s action are quite promising. The compound has been shown to extend the vase life of cut carnation flowers . In fact, it was found to be more effective than other compounds such as AgNO3 and aminooxyacetic acid .
Eigenschaften
IUPAC Name |
2-(propan-2-ylideneamino)oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c1-4(2)6-9-3-5(7)8/h3H2,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZHMMFMMAKFDRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOCC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5063819 | |
| Record name | [(2-Propanylideneamino)oxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5063819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5382-89-8 | |
| Record name | 2-[[(1-Methylethylidene)amino]oxy]acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5382-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, 2-(((1-methylethylidene)amino)oxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005382898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, 2-[[(1-methylethylidene)amino]oxy]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | [(2-Propanylideneamino)oxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5063819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [[(1-methylethylidene)amino]oxy]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.979 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
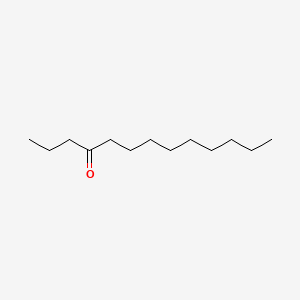
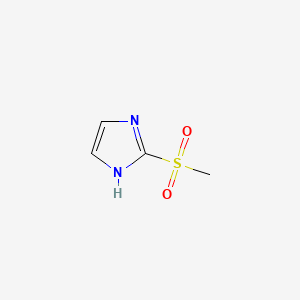


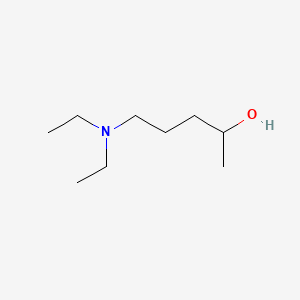
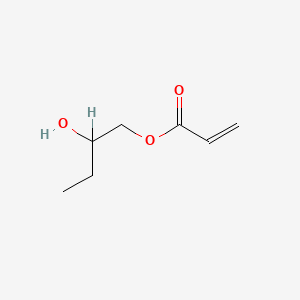

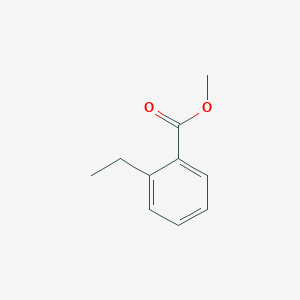
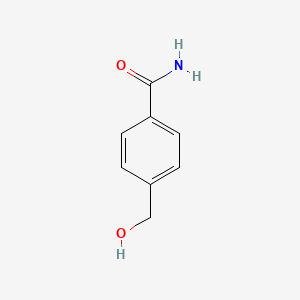
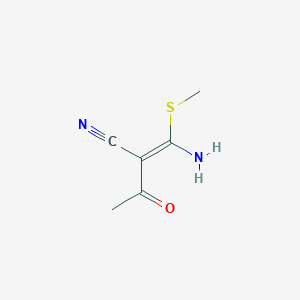
![Benzene, 1-propyl-4-(4'-propyl[1,1'-bicyclohexyl]-4-yl)-](/img/structure/B1593847.png)



